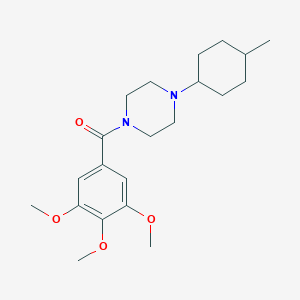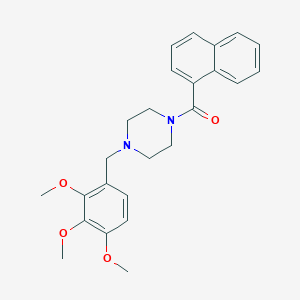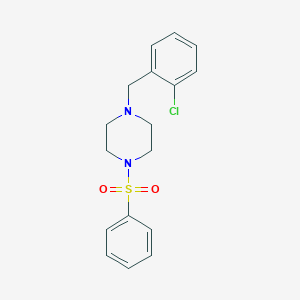![molecular formula C16H21FN2O3S B248584 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine is a chemical compound known for its potential use as a therapeutic agent. It is also known by the name of FSCP or Compound 27. This compound has been studied for its mechanism of action and its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine involves the inhibition of CDK4. This protein kinase is involved in the regulation of the cell cycle, and its inhibition leads to the arrest of the cell cycle in the G1 phase. This, in turn, leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine have been studied extensively. It has been found to be a potent inhibitor of CDK4, leading to the inhibition of cell proliferation and the induction of apoptosis. It has also been found to have anti-tumor activity in various types of cancer, including breast cancer, lung cancer, and melanoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments include its potency and selectivity as a CDK4 inhibitor. It has also been found to have anti-tumor activity in various types of cancer, making it a potential therapeutic agent. However, its limitations include its toxicity and potential side effects, which need to be carefully studied and monitored.
Direcciones Futuras
There are several future directions for the study of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine. One direction is the development of more potent and selective CDK4 inhibitors for the treatment of cancer. Another direction is the study of the potential use of this compound in combination with other anti-cancer agents for improved efficacy. The study of the potential side effects and toxicity of this compound also needs to be further explored for its safe use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine involves several steps. The first step involves the reaction of 4-fluorobenzene sulfonamide with 1-pyrrolidinecarboxylic acid to form N-(4-fluorophenyl)sulfonyl-L-proline. This intermediate is then reacted with piperidine to form the final product, 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine.
Aplicaciones Científicas De Investigación
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of a specific protein kinase, known as cyclin-dependent kinase 4 (CDK4). This protein kinase plays a crucial role in the regulation of the cell cycle, and its inhibition has been found to be effective in the treatment of various types of cancer.
Propiedades
Nombre del producto |
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Fórmula molecular |
C16H21FN2O3S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H21FN2O3S/c17-14-5-7-15(8-6-14)23(21,22)19-11-3-4-13(12-19)16(20)18-9-1-2-10-18/h5-8,13H,1-4,9-12H2 |
Clave InChI |
IKRBZGXTEJTISR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)

![Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248504.png)
![(3-Chloro-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248507.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248514.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248516.png)
![1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)

